N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiazole ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the benzofuran core with the thiazole ring. This can be achieved through a nucleophilic substitution reaction where the benzofuran carboxylic acid is activated (e.g., using carbodiimides) and then reacted with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Coupling Reactions: The carboxamide group can engage in coupling reactions, forming amide bonds with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents, electrophiles like acyl chlorides.
Coupling: Carbodiimides (e.g., DCC), EDCI for amide bond formation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Coupling: Amide-linked products.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents. Researchers are investigating its interactions with various biological targets to understand its therapeutic potential.
Medicine
In medicine, derivatives of this compound are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, its nitrophenyl group can interact with enzyme active sites, potentially leading to the development of new inhibitors.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds or electrostatic interactions with active site residues, while the thiazole and benzofuran rings can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Uniqueness
This compound is unique due to its combination of a nitrophenyl group with a thiazole and benzofuran core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4S/c22-17(16-9-12-3-1-2-4-15(12)25-16)20-18-19-14(10-26-18)11-5-7-13(8-6-11)21(23)24/h1-10H,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUUNEJXOFRZPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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